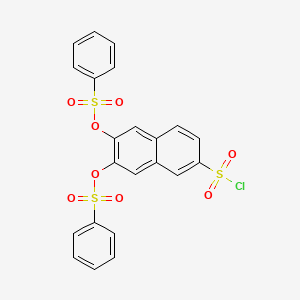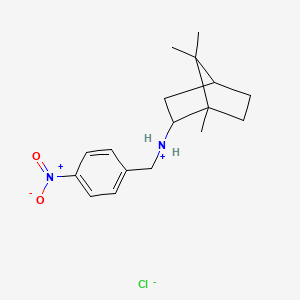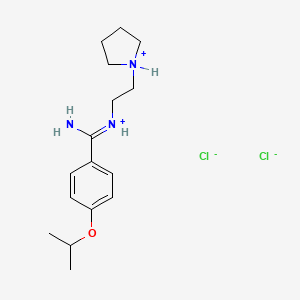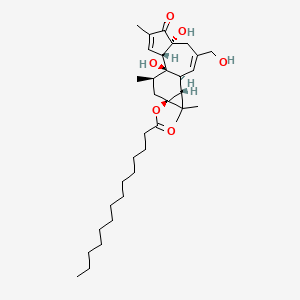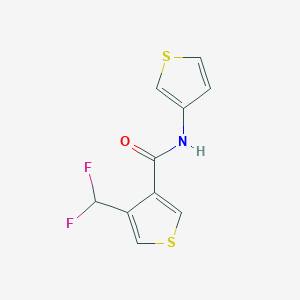
4-(Difluoromethyl)-N-(thiophen-3-yl)thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) is a compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a carboxamide group and a difluoromethyl group attached to the thiophene ring, making it a unique and potentially valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) typically involves the cyclization of precursor compounds. One common method includes the cyclization of ethyl 2-arylazo-3-mercapto-3-(phenylamino)acrylate derivatives with N-(4-acetylphenyl)-2-chloroacetamide in alcoholic sodium ethoxide . This reaction is characterized by the use of IR, 1H NMR, and mass spectroscopic analyses to characterize the synthesized derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, cyanide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or nucleophiles (e.g., hydroxide ions, cyanide ions) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or thioethers, and substitution may yield halogenated or nucleophile-substituted derivatives.
Aplicaciones Científicas De Investigación
3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress or bacterial growth, leading to its observed antioxidant and antibacterial properties .
Comparación Con Compuestos Similares
Similar Compounds
3-Thiophenecarboxamide,4-methyl-(9CI): This compound has a similar structure but with a methyl group instead of a difluoromethyl group.
3-Thiophenecarboxamide,4,5-dimethyl-N-2-propen-1-yl-2-(trimethylsilyl): This compound has additional methyl and trimethylsilyl groups, making it structurally more complex.
Uniqueness
3-Thiophenecarboxamide,4-(difluoromethyl)-N-3-thienyl-(9CI) is unique due to the presence of the difluoromethyl group, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C10H7F2NOS2 |
|---|---|
Peso molecular |
259.3 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-N-thiophen-3-ylthiophene-3-carboxamide |
InChI |
InChI=1S/C10H7F2NOS2/c11-9(12)7-4-16-5-8(7)10(14)13-6-1-2-15-3-6/h1-5,9H,(H,13,14) |
Clave InChI |
NZQBTEXAFFACFE-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC=C1NC(=O)C2=CSC=C2C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Bromo-3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B15344452.png)
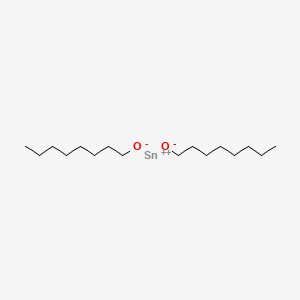
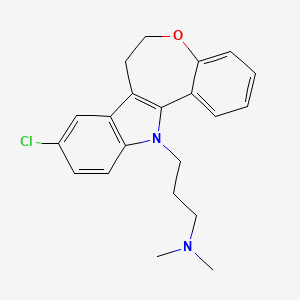
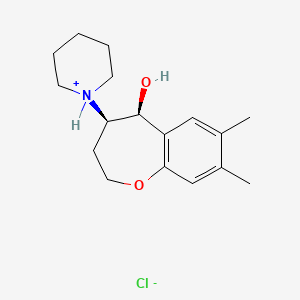
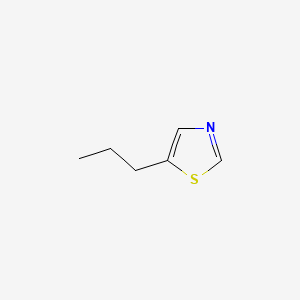
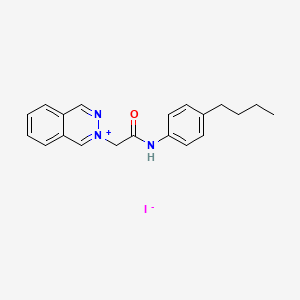
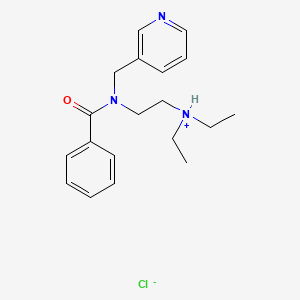
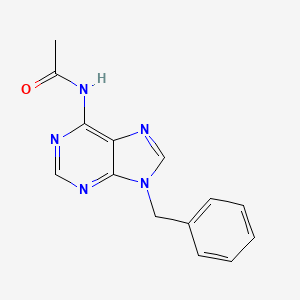
![4-[(E)-(4-dimethylaminophenyl)iminomethyl]-N,N-dimethylaniline](/img/structure/B15344505.png)

